Calcium tartrate is primarily derived from the fermentation of grape juice, where it precipitates as a byproduct during wine production. The classification of calcium tartrate includes:
Calcium tartrate can be synthesized through various methods, including:
The growth of calcium tartrate crystals can be influenced by factors such as temperature, gel density, and aging time. For instance, crystals grown in silica gel typically exhibit a diamond shape and can reach sizes up to 3 mm x 4 mm .
Calcium tartrate exhibits an orthorhombic crystal structure. Key crystallographic data include:
Calcium tartrate participates in several chemical reactions, particularly in aqueous environments:
The mechanism by which calcium tartrate functions in biological systems involves its role as a source of calcium ions, which are crucial for various physiological processes such as muscle contraction and neurotransmission. Additionally, its presence in food products can influence taste and stability.
Relevant analytical techniques such as Differential Thermal Analysis (DTA) reveal significant thermal behavior patterns that inform on stability and phase transitions .
Calcium tartrate has numerous scientific applications:
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